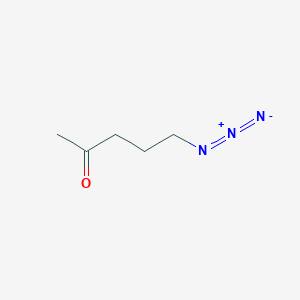

5-Azido-2-pentanone

Vue d'ensemble

Description

5-Azido-2-pentanone is a chemical compound that is a derivative of pentanone, where an azido group has replaced a hydrogen atom . It is related to other azido compounds such as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid .

Synthesis Analysis

The synthesis of azido compounds often involves the use of organic azides in various reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions . The synthesis of 2-azido-5-nitropyrimidine and its azido-tetrazole tautomerism in various solvents and in the crystalline state has been described .Chemical Reactions Analysis

The chemical reactions involving azido compounds are diverse and can lead to the formation of various heterocyclic compounds . For instance, 2-pentanone has been used as a model to study the hydrodeoxygenation property of the ketonic carbonyl group .Applications De Recherche Scientifique

Click Chemistry and Bioconjugation

The azide group in 5-azido-2-pentanone is commonly used in click chemistry reactions. Click chemistry enables efficient and specific bioconjugation by forming stable triazoles. Researchers can selectively label biomolecules (such as proteins, nucleic acids, and lipids) with azide-containing probes, facilitating studies on cellular processes, protein interactions, and drug delivery .

Synthesis of Modified Nucleosides

5-Azido-2-pentanone serves as a precursor for 5’-azidoribonucleosides. These modified nucleosides are essential for antisense oligonucleotide design, where they enhance binding affinity and stability. Additionally, they find applications as enzyme inhibitors, diagnostic reporters, and potential anticancer or antiviral agents .

Functionalization of Biomaterials

Researchers use 5-azido-2-pentanone to functionalize biomaterials, such as hydrogels, nanoparticles, and surfaces. The azide group allows covalent attachment of bioactive molecules, enabling controlled drug release, tissue engineering, and targeted therapies .

Photoaffinity Labeling

The azide moiety in 5-azido-2-pentanone can be photoactivated, allowing researchers to create photoaffinity probes. These probes irreversibly bind to target proteins upon UV irradiation, aiding in protein identification, structural studies, and drug target validation .

Chemical Biology and Proteomics

By incorporating 5-azido-2-pentanone into synthetic peptides or proteins, scientists can selectively modify specific amino acids. This approach helps unravel protein function, interactions, and post-translational modifications .

Drug Development and Target Validation

Researchers explore 5-azido-2-pentanone derivatives as potential drug candidates. Their unique chemical properties may lead to novel therapeutic agents, especially in areas like cancer, infectious diseases, and neurological disorders .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-azidopentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVGVVHAWZMYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)